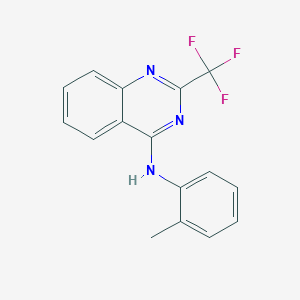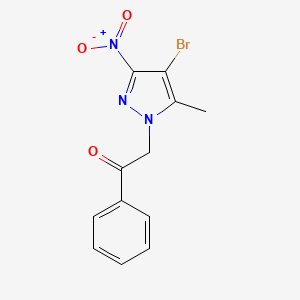
N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C16H12F3N3 and its molecular weight is 303.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.09833188 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
N-(2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives are synthesized through microwave irradiation, resulting in (quinazolin-4-ylamino)methyl-phosphonate derivatives. These compounds have shown weak to good anti-Tobacco mosaic virus (TMV) activity, demonstrating their potential in antiviral research (Luo et al., 2012).
Hypolipidemic Activities
Research on novel quinazoline derivatives, including this compound, has revealed their capability to lower triglyceride and total cholesterol levels. These findings suggest potential applications in studying the structure-activity relationship of hypolipidemic drugs (Kurogi et al., 1996).
Antibacterial Activity
This compound derivatives have been tested against multidrug-resistant Staphylococcus aureus, revealing promising antibacterial properties. These compounds have shown low micromolar minimum inhibitory concentrations (MICs), low potential for resistance, low toxicity, and effective in vivo activity, making them suitable for the development of new antibacterial agents (Van Horn et al., 2014).
Optoelectronic Materials
Quinazoline derivatives, including this compound, have been explored for their applications in optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties (Lipunova et al., 2018).
Imaging Tracers for VEGFR-2
This compound has been evaluated as a tracer for vascular endothelial growth factor receptor 2 (VEGFR-2) in solid tumors using positron emission tomography (PET). This research offers insights into the role of VEGFR-2 in tumor angiogenesis and the potential for noninvasive imaging of VEGFR-2 expression in angiogenic "hot spots" (Samén et al., 2009).
Antimicrobial, Analgesic, and Anti-inflammatory Activities
This compound derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. Compounds with specific substitutions have shown promising activity against microbes and effectiveness in pain and inflammation management, indicating their potential in therapeutic applications (Dash et al., 2017).
Fluorinated Quinazolinones
A photochemical approach has been developed for the synthesis of fluorinated quinazolin-4-ones, including this compound derivatives. This methodology allows for the preparation of quinazolin-4-ones with various fluorinated substituents, expanding their utility in medicinal chemistry and material science (Buscemi et al., 2004).
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3/c1-10-6-2-4-8-12(10)20-14-11-7-3-5-9-13(11)21-15(22-14)16(17,18)19/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUAWPFGYLKKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)
![6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)
![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)

![2-[(E)-(5-bromothiophen-2-yl)methylideneamino]isoindole-1,3-dione](/img/structure/B5522337.png)
![(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5522344.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522356.png)

![2-[(4-chlorobenzyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B5522367.png)

![[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2,3-dihydro-1-benzofuran-5-yl)methanone](/img/structure/B5522380.png)

![2-ethyl-9-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5522398.png)
